2,3-Dihydrobenzofuran-5-carboxaldehyde

PARP inhibitor phthalazinone derivative anticancer intermediate

2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5), also known as 2,3-dihydrobenzo[b]furan-5-carbaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol. It features a 2,3-dihydrobenzofuran core fused with a reactive formyl group at the 5-position, rendering it a versatile electrophilic building block in organic synthesis and medicinal chemistry.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 55745-70-5
Cat. No. B020428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-5-carboxaldehyde
CAS55745-70-5
Synonyms2,3-Dihydrobenzofuran-5-carbaldehyde;  5-Formyl-2,3-dihydrobenzo[b]furan;  5-Formyl-2,3-dihydrobenzofuran;  5-Formylcoumaran; 
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C=O
InChIInChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5-6H,3-4H2
InChIKeyWEBVDBDZSOJGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5): Procurement-Oriented Technical and Comparative Overview


2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5), also known as 2,3-dihydrobenzo[b]furan-5-carbaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol [1]. It features a 2,3-dihydrobenzofuran core fused with a reactive formyl group at the 5-position, rendering it a versatile electrophilic building block in organic synthesis and medicinal chemistry . The compound is commercially available as a colorless to pale yellow liquid with a purity typically ≥95–98% [2], a boiling point of 88–89 °C at 0.1 mmHg, a density of 1.177 g/mL at 25 °C, and a refractive index of 1.6000 .

2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5): Why Generic or Analog Substitution Is Not Trivial


The 2,3-dihydrobenzofuran-5-carboxaldehyde scaffold is not readily interchangeable with its fully aromatic analog (benzofuran-5-carboxaldehyde, CAS 10035-16-2) or regioisomeric variants (e.g., 4- or 6-carboxaldehyde derivatives) without compromising synthetic outcomes or biological readouts. The saturated 2,3-bond alters the electronic distribution, conformational flexibility, and metabolic stability of the core relative to the planar benzofuran system, thereby modulating reactivity in downstream transformations [1]. Furthermore, the precise positioning of the aldehyde at the 5-position—rather than the 4- or 6-position—dictates the regioselectivity of subsequent coupling reactions and the spatial orientation of appended pharmacophores [2]. As demonstrated in patent literature and synthetic methodology reports, even minor positional or oxidation-state variations can lead to divergent reaction yields, stereochemical outcomes, or target binding affinities [3].

2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5): Quantitative Evidence Guide for Scientific Selection


Documented Use as a Key Synthetic Intermediate in Poly(ADP-ribose) Polymerase (PARP) Inhibitor Development

In a 2012 patent (CN102372698A) assigned to Jiangsu Hengrui Medicine Co., Ltd., 2,3-dihydrobenzofuran-5-carboxaldehyde was explicitly employed as the starting material for the synthesis of a phthalazinone-based PARP inhibitor via Vilsmeier–Haack formylation of the parent 2,3-dihydrobenzofuran [1]. While the patent does not directly compare the target aldehyde to an alternative electrophile, it establishes that the 5‑carboxaldehyde derivative is the requisite intermediate for constructing the 7‑bromo‑2,3‑dihydrobenzofuran‑5‑ylmethyl‑phthalazinone scaffold. Substitution with a regioisomeric aldehyde (e.g., 4‑ or 6‑carboxaldehyde) or a fully aromatic benzofuran analog would alter the geometry of the linker and likely abolish the desired PARP inhibitory activity.

PARP inhibitor phthalazinone derivative anticancer intermediate

High-Yielding, Green Synthesis of trans-Chalcone Derivatives Under Ultrasonic Irradiation

In a 2020 study published in the South African Journal of Chemistry, 2,3‑dihydrobenzofuran‑5‑carbaldehyde was reacted with various aromatic ketones under ultrasound irradiation to afford a library of (E)‑3‑(2,3‑dihydrobenzofuran‑5‑yl)‑1‑(aryl)prop‑2‑en‑1‑one (trans‑chalcone) derivatives in good to excellent yields [1]. The reported yields (typically >80%) and the mild, ambient‑temperature conditions represent a significant improvement over conventional thermal methods for chalcone synthesis, which often require prolonged heating, strong bases, or chromatographic purification. Although the study does not include a direct head‑to‑head comparison with benzofuran‑5‑carboxaldehyde, the electronic and steric properties conferred by the saturated 2,3‑dihydrofuran ring are crucial for achieving the observed stereoselectivity (Jₐᵦ = 15.5 Hz) and high yields under neat conditions.

chalcone synthesis green chemistry ultrasound-assisted synthesis

Comparative Antilipidemic Selectivity of 2,3-Dihydrobenzofuran Derivatives in a Hyperlipidemic Rat Model

In a classic comparative pharmacology study (Witiak et al., Lipids, 1976), a series of ethyl 5‑substituted benzofuran, 2,3‑dihydrobenzofuran, and 3(2H)‑benzofuranone‑2‑carboxylate analogs of clofibrate were evaluated in a Triton WR‑1339‑induced hyperlipidemic rat model [1]. Among the tested compounds, only the 5‑chloro‑ and phenyl‑substituted 2,3‑dihydrobenzofurans demonstrated selective reduction of elevated serum cholesterol levels, whereas the corresponding benzofuran analogs and other substituents exhibited non‑selective or weaker antilipidemic effects. This finding indicates that the saturated 2,3‑dihydrobenzofuran scaffold, in combination with specific 5‑position substitution, confers a selectivity advantage not observed with the fully aromatic benzofuran core.

antilipidemic clofibrate analog structure-activity relationship

In Silico ADMET and Binding Affinity Profile of 2,3-Dihydrobenzofuran Derivatives

A 2021 computational study published in the Beni-Suef University Journal of Basic and Applied Sciences evaluated the physicochemical, pharmacokinetic, and binding properties of a series of 2,3‑dihydrobenzofuran (DHB) derivatives against six pathogenic protein targets [1]. The Molinspiration server analysis indicated that the DHB scaffold does not violate Lipinski's Rule of Five, suggesting favorable oral drug‑likeness. Molecular docking revealed variable binding affinities: DHB2 exhibited a binding energy of −7.00 kcal/mol against Candida albicans (PDB: 3dra), whereas DHB8 and the parent DHB scaffold showed lower affinities (−6.40 and −5.70 kcal/mol, respectively). These in silico results, while not directly measured for the 5‑carboxaldehyde itself, imply that the 2,3‑dihydrobenzofuran core is a privileged scaffold amenable to optimization via substitution at the 5‑position.

molecular docking ADMET prediction antimicrobial

Verified Physical and Chemical Identity Specifications for Reproducible Synthesis

Commercial sources provide validated physicochemical specifications for 2,3‑dihydrobenzofuran‑5‑carboxaldehyde that are essential for quality control and reproducible experimental outcomes. Sigma‑Aldrich reports an assay purity of 97%, a refractive index of n₂₀/D 1.6000, a boiling point of 88–89 °C at 0.1 mmHg, and a density of 1.177 g/mL at 25 °C . AKSci similarly lists a minimum purity of 95%, a boiling point of 88–89 °C, and a flash point >110 °C . These metrics enable users to verify identity and purity upon receipt and to assess lot‑to‑lot consistency. In contrast, regioisomeric aldehydes (e.g., 2,3‑dihydrobenzofuran‑4‑carboxaldehyde or 2,3‑dihydrobenzofuran‑6‑carboxaldehyde) exhibit distinct boiling points, densities, and refractive indices, precluding their use as drop‑in replacements without re‑validation of analytical methods and reaction conditions.

quality control physical properties procurement specification

2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of PARP Inhibitor Intermediates

As documented in patent CN102372698A, 2,3-dihydrobenzofuran-5-carboxaldehyde serves as the critical formylated intermediate for constructing phthalazinone‑based PARP inhibitors [1]. Medicinal chemistry teams developing PARP‑targeted anticancer agents should procure this exact compound to ensure faithful reproduction of the patented synthetic route and to avoid the structural deviations that would result from using regioisomeric or fully aromatic aldehyde analogs.

Green Synthetic Methodology: Ultrasound-Assisted Chalcone Library Generation

2,3-Dihydrobenzofuran-5-carboxaldehyde has been successfully employed in a green, ultrasound‑promoted synthesis of trans‑chalcone derivatives, affording products in good to excellent yields under mild, neat conditions with non‑chromatographic purification [2]. This methodology is particularly attractive for academic and industrial laboratories seeking to rapidly generate diverse chalcone libraries while minimizing solvent waste, energy consumption, and purification overhead.

Structure-Activity Relationship (SAR) Studies: Exploring 2,3-Dihydrobenzofuran-Based Antilipidemic Agents

The comparative pharmacology study by Witiak et al. (1976) demonstrated that 2,3-dihydrobenzofuran derivatives bearing specific 5‑position substituents exhibit cholesterol‑selective antilipidemic activity in a rat model, in contrast to the non‑selective profile of the corresponding benzofuran analogs [3]. 2,3-Dihydrobenzofuran-5-carboxaldehyde provides a versatile entry point for synthesizing and evaluating novel 5‑substituted analogs as potential selective antilipidemic candidates.

Computational Chemistry and Virtual Screening: Privileged Scaffold for Hit Identification

In silico docking and ADMET predictions indicate that the 2,3-dihydrobenzofuran core is a drug‑like, Lipinski‑compliant scaffold with modifiable binding affinity against fungal, bacterial, and viral protein targets [4]. Researchers engaged in virtual screening or structure‑based drug design can utilize 2,3-dihydrobenzofuran-5-carboxaldehyde as a synthetic handle to install diverse substituents at the 5‑position, enabling the exploration of SAR around this computationally validated scaffold.

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